Acetyl radical

Description

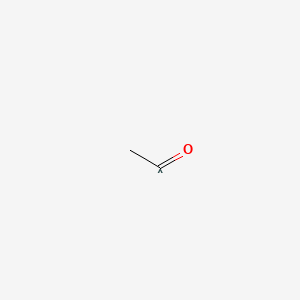

Structure

3D Structure

Properties

IUPAC Name |

acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O/c1-2-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHGUXGNUITLKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O, Array, CH3CHO | |

| Record name | ACETALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2269 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0009 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | acetaldehyde | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Acetaldehyde | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9002-91-9 | |

| Record name | Acetaldehyde, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9002-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5039224 | |

| Record name | Acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5039224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

44.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acetaldehyde appears as a clear colorless liquid with a pungent choking odor. Flash point -36 °F. Boiling point 69 °F. Density 6.5 lb / gal. Vapors are heaver than air and irritate the mucous membranes and especially the eyes. Used to make other chemicals., Liquid, Colorless liquid or gas (above 69 degrees F) with a pungent, fruity odor; [NIOSH], GAS OR COLOURLESS LIQUID WITH PUNGENT ODOUR., flammable, colourless liquiduid/pungent ethereal odour, Colorless liquid or gas (above 69 °F) with a pungent, fruity odor. | |

| Record name | ACETALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2269 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/94 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000990 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0009 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ACETALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/570 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0001.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

70 °F at 760 mmHg (NTP, 1992), 20.8 °C, 20.2 °C, 69 °F | |

| Record name | ACETALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2269 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/230 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0009 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/570 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0001.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-40 °F (NTP, 1992), -40 °C (-40 °F) - closed cup, -38.89 °C (Closed cup); -40 °C (Open cup), -38 °C c.c., -36 °F | |

| Record name | ACETALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2269 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/230 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0009 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/570 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0001.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.1 to 1.0 mg/mL at 66 °F (NTP, 1992), Miscible with water /1X10+6 mg/L at 25 °C/, Miscible with ethanol, ether, benzene; slightly soluble in chloroform, Acetaldehyde is miscible in all proportions with water and most common organic solvents, eg, acetone, benzene, ethyl alcohol, ethyl ether, gasoline, paraldehyde, toluene, xylenes, turpentine, and acetic acid., 1000.0 mg/mL, Solubility in water: miscible, miscible with water, alcohol, organic solvents, Miscible | |

| Record name | ACETALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2269 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/230 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000990 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0009 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Acetaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0001.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.78 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7834 g/cu cm at 18 °C, Relative density (water = 1): 0.78, 0.804-0.811(0°/20°), 0.79 | |

| Record name | ACETALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2269 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/230 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0009 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ACETALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/570 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0001.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.52 (Air = 1), Relative vapor density (air = 1): 1.5, 1.52 | |

| Record name | ACETALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2269 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/230 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0009 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/570 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

400 mmHg at 40.8 °F ; 760 mmHg at 68.4 °F (NTP, 1992), 902.0 [mmHg], 902 mm Hg at 25 °C;758 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 101, 740 mmHg | |

| Record name | ACETALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2269 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/94 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/230 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0009 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/570 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0001.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Volatile liquid or gas, Colorless liquid or gas (above 69 degrees F) | |

CAS No. |

75-07-0 | |

| Record name | ACETALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2269 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | acetaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetaldehyde | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/acetaldehyde-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Acetaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5039224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GO1N1ZPR3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/230 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000990 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0009 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/570 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AB1D5F88.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-190.3 °F (NTP, 1992), -123.4 °C, -123 °C, -190 °F | |

| Record name | ACETALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2269 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/230 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000990 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0009 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/570 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0001.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Acetyl Radical: Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acetyl radical (CH₃CO•) is a pivotal short-lived intermediate in a multitude of chemical and biological processes, ranging from atmospheric chemistry and combustion to metabolic pathways and toxicology. Its high reactivity and transient nature make it a challenging species to study, yet understanding its fundamental structure and properties is critical for elucidating reaction mechanisms and developing novel therapeutic strategies. This guide provides a comprehensive technical overview of the this compound, consolidating data on its molecular structure, spectroscopic signature, and chemical reactivity. It includes detailed experimental protocols for its generation and characterization and visualizes key reaction pathways and experimental workflows to facilitate a deeper understanding for researchers in chemistry and drug development.

Molecular Structure and Electronic Configuration

The this compound is a non-linear, planar molecule with Cₛ symmetry. The central carbonyl carbon is sp² hybridized, leading to a trigonal planar geometry around it.[1] The unpaired electron gives the molecule a doublet multiplicity for its ground electronic state.[1]

Molecular Geometry

High-level computational studies, specifically using explicitly correlated coupled cluster theory (RCCSD(T)-F12), provide a precise picture of the radical's geometry. The key structural parameters are summarized in Table 1. The C-C-O bond angle of approximately 130° is characteristic of a σ-type radical, where the unpaired electron occupies an in-plane orbital.[2]

Table 1: Structural Parameters of the this compound

| Parameter | Bond/Angle | Value (Computational, RCCSD(T)-F12/AVTZ-F12) |

| Bond Length | C-C | 1.506 Å |

| Bond Length | C=O | 1.187 Å (Value from Acetyl Chloride for comparison)[3] |

| Bond Length | C-H | ~1.105 Å (Value from Acetyl Chloride for comparison)[3] |

| Bond Angle | ∠CCO | ~130°[2] |

| Bond Angle | ∠HCH | ~108.6° (Value from Acetyl Chloride for comparison)[3] |

| Bond Angle | ∠OCH | Not explicitly found |

| (Note: Where direct experimental or high-level computational data for the this compound was unavailable, values from the closely related acetyl chloride molecule are provided for context.) |

Electronic Structure and Spin Density

The this compound is classified as a σ-radical. The unpaired electron is primarily localized in an in-plane, non-bonding sp-hybridized orbital on the carbonyl carbon atom.[2] This electronic configuration is crucial as it dictates the radical's reactivity, particularly its preference for abstraction and addition reactions at the carbonyl carbon. There is also significant spin density on the oxygen atom and the adjacent methyl carbon, which influences its interaction with other molecules.[2] The ground electronic state is of doublet multiplicity (²A').[1]

Physicochemical and Spectroscopic Properties

The reactivity and stability of the this compound are quantified by its thermochemical properties, while its unique electronic and vibrational structure gives rise to a characteristic spectroscopic fingerprint.

Thermochemical Properties

Table 2: Key Thermochemical Data for the this compound

| Property | Value | Units | Method | Reference |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -15 to -9 | kJ mol⁻¹ | N/A | [4] |

| Ionization Energy | 7.0 | eV | DER | [5] |

| Electron Affinity | 0.423 ± 0.037 | eV | LPES | [5] |

| Internal Rotation Barrier (V₃) | 143.7 | cm⁻¹ | RCCSD(T)-F12 | [1] |

Spectroscopic Characterization

Spectroscopic techniques are the primary means of identifying and characterizing the transient this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (also known as ESR) is the definitive method for studying radical species. Studies have confirmed the σ-radical nature of the this compound.[2] The analysis of the g-tensor and the hyperfine coupling tensors for the ¹³C-labeled carbonyl atom and the methyl protons provides direct insight into the distribution of the unpaired electron.[2]

Infrared (IR) Spectroscopy: The vibrational modes of the this compound have been extensively characterized using matrix isolation techniques. The most intense IR absorption is the C=O stretching mode (ν₃), which is a key diagnostic peak.

Table 3: Selected Infrared Absorption Frequencies for this compound

| Vibrational Mode | CH₃CO (cm⁻¹) in solid p-H₂ | CD₃CO (cm⁻¹) in solid p-H₂ | Description | Reference |

| ν₁ | 2989.1 | 2244.0 | CH₃ asymmetric stretch | [6] |

| ν₂ | 2915.6 | N/A | CH₃ symmetric stretch | [6] |

| ν₃ | 1880.5 | 1866.1 | C=O stretch | [6] |

| ν₅ | 1323.2 | 1046.7 | CH₃ symmetric deformation | [6] |

| ν₇ | 836.6 | 723.8 | C-C stretch | [6] |

| ν₈ | 468.1 | N/A | CCO deformation | [6] |

Electronic Spectroscopy: The this compound has low-lying electronic transitions in the visible and ultraviolet regions. It undergoes photodissociation into a methyl radical (CH₃•) and carbon monoxide (CO) when irradiated with visible light.[1]

Key Reactions and Pathways

The this compound participates in several critical reaction pathways, including unimolecular decomposition and bimolecular addition reactions.

Unimolecular Decomposition

One of the most important reactions of the this compound is its decomposition to form a methyl radical and carbon monoxide. This process is significant in combustion and atmospheric chemistry. CH₃CO• → CH₃• + CO

Reaction with Oxygen

In an oxic environment, the this compound reacts rapidly with molecular oxygen in a barrier-free addition reaction to form the highly oxidative acetylperoxyl radical (CH₃C(O)OO•). This is a key step in atmospheric oxidation mechanisms and has implications for water treatment technologies.[7] CH₃CO• + O₂ → CH₃C(O)OO•

Role in Acetone (B3395972) Formation

Computational studies have identified the barrierless addition of a methyl radical to an this compound as an efficient gas-phase pathway for the formation of acetone.[1] This reaction is relevant to astrochemistry and the chemistry of the troposphere.

Experimental Protocols

The direct study of the this compound requires specialized techniques to generate and detect this transient species.

Generation and Characterization by Matrix Isolation Spectroscopy

This method allows for the trapping and stabilization of highly reactive species at cryogenic temperatures for spectroscopic analysis.

Methodology:

-

Sample Preparation: A gaseous mixture of a suitable precursor, such as acetyl chloride (CH₃COCl) or biacetyl, is prepared at a high dilution (typically 1:1000) in an inert matrix gas like argon or nitrogen.

-

Deposition: The gas mixture is slowly deposited under high vacuum (<10⁻⁶ Torr) onto a spectroscopic window (e.g., KBr or CsI for IR) held at a cryogenic temperature (typically 4-20 K) by a closed-cycle helium cryostat.

-

Initial Spectrum: A baseline spectrum (e.g., FTIR) of the precursor isolated in the matrix is recorded.

-

In-situ Generation: The radical is generated directly within the matrix by photolysis of the precursor. A UV light source (e.g., a 248 nm KrF excimer laser or a mercury arc lamp) is used to irradiate the matrix, cleaving the C-Cl bond in acetyl chloride to form the this compound.[6]

-

Spectroscopic Analysis: Post-photolysis spectra are recorded. New absorption bands not present in the initial spectrum are assigned to the this compound by comparing their frequencies and isotopic shifts (using deuterated precursors) with theoretical predictions from quantum chemical calculations.

-

Annealing: The matrix may be warmed by a few Kelvin and then re-cooled. This annealing process can sometimes sharpen spectral features or promote further reactions, aiding in product identification.

Generation and Kinetic Studies by Flash Photolysis

Flash photolysis is a pump-probe technique used to study the kinetics of fast reactions involving transient species.

Methodology:

-

Sample Preparation: A gas-phase sample containing a precursor (e.g., acetone or acetaldehyde) and a buffer gas (e.g., N₂ or SF₆) is introduced into a reaction cell at a controlled pressure and temperature.

-

Pump Pulse: An intense, short pulse of light (the "pump") from a laser (e.g., an excimer laser at 248 nm or 266 nm) is fired into the cell. This pulse photolyzes the precursor, generating a near-instantaneous concentration of acetyl radicals.

-

Probe Beam: A continuous or pulsed beam of light (the "probe") with a broad spectral range is passed through the cell, perpendicular to the pump beam.

-

Time-Resolved Detection: The intensity of the probe beam is monitored by a detector (e.g., a CCD or photodiode array) coupled to a spectrograph. The absorption of the probe light by the newly formed this compound is recorded as a function of time after the pump pulse.

-

Kinetic Analysis: By monitoring the decay of the this compound's absorption signal over time (from microseconds to milliseconds), its reaction kinetics can be determined. If another reactant is added to the cell, the rate constant for the reaction between it and the this compound can be calculated from the change in the decay rate.

Relevance in Drug Development and Biological Systems

While highly reactive, acetyl radicals and their derivatives play a role in biological systems, often contributing to oxidative stress. They can be generated endogenously from the oxidation of aldehydes like acetaldehyde (B116499) (a metabolite of ethanol) or methylglyoxal. In the presence of oxygen, the resulting acetylperoxyl radicals are potent oxidants capable of damaging lipids, proteins, and DNA.

Understanding the chemistry of acetyl radicals is also relevant in pharmacology. For instance, the mechanism of action for the frontline tuberculosis drug isoniazid (B1672263) involves its metabolic activation to an isonicotinic acyl radical, which then acts as an inhibitor of essential bacterial enzymes. This highlights the potential for harnessing the specific reactivity of acyl radicals for therapeutic purposes. The development of molecules that can precisely generate or scavenge acetyl radicals under specific biological conditions represents an emerging area for therapeutic intervention in diseases linked to oxidative stress or for targeted drug action.

References

- 1. Theoretical spectroscopic study of acetyl (CH 3CO), vinoxy (CH 2CHO), and 1-methylvinoxy (CH 3COCH 2) radicals. Barrierless formation processes of acetone in the gas phase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A-Band Absorption Spectrum of the ClSO Radical: Electronic Structure of the Sulfinyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. the C2v point group [cup.uni-muenchen.de]

- 7. researchgate.net [researchgate.net]

Formation of the Acetyl Radical from Acetaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acetyl radical (CH₃ĊO) is a critical intermediate in various chemical and biological processes, including atmospheric chemistry, combustion, and metabolic pathways relevant to toxicology and disease. Understanding its formation from acetaldehyde (B116499) (CH₃CHO) is paramount for developing accurate kinetic models and for designing novel therapeutic strategies. This guide provides a comprehensive technical overview of the primary mechanisms of this compound generation from acetaldehyde, including photodissociation, pyrolysis, and hydrogen abstraction. It details the experimental protocols used to study these processes and presents key quantitative data in a structured format for easy comparison.

Core Mechanisms of this compound Formation

The formation of the this compound from acetaldehyde predominantly occurs through three main pathways: photodissociation, thermal decomposition (pyrolysis), and hydrogen abstraction by other radical species.

Photodissociation

The absorption of ultraviolet light can induce the cleavage of the C-H bond in acetaldehyde, leading to the formation of an this compound and a hydrogen atom.[1] The process can be summarized as follows:

CH₃CHO + hν → CH₃ĊO + H•

The photodissociation of acetaldehyde has been extensively studied, revealing complex dynamics.[1] At wavelengths around 308 nm, evidence suggests the existence of two distinct dissociation mechanisms. One is the conventional transition state mechanism, while the other is a "roaming" mechanism where a hydrogen atom orbits the acetyl fragment before abstraction.[2][3][4] The C-C bond fission is considered the predominant channel in acetaldehyde photodissociation at 318 nm.[1]

Pyrolysis

At elevated temperatures, acetaldehyde can undergo thermal decomposition to form radicals. This process, often described by the Rice-Herzfeld mechanism, involves an initiation step where the weakest bond breaks.[5][6][7] In the case of acetaldehyde, this is the C-C bond, leading to methyl and formyl radicals. However, the aldehydic C-H bond can also cleave to form the this compound. The pyrolysis of acetaldehyde is a chain reaction involving initiation, propagation, and termination steps.[7][8]

Hydrogen Abstraction

The this compound can be formed by the abstraction of the aldehydic hydrogen atom from acetaldehyde by another radical species (R•). This is a common pathway in radical-driven oxidation processes.

CH₃CHO + R• → CH₃ĊO + RH

Various radicals can act as the abstracting agent, including hydroxyl radicals (•OH), hydrogen atoms (H•)[9], and hydroperoxyl radicals (HO₂•).[10] The reaction with hydroxyl radicals is particularly important in atmospheric chemistry.

Quantitative Data

The formation and reactivity of the this compound are governed by thermodynamic and kinetic parameters. The following tables summarize key quantitative data from the literature.

Table 1: Bond Dissociation Energies (BDE)

| Bond in Acetaldehyde | BDE (kcal/mol) | BDE (kJ/mol) |

| CH₃CO-H | 87[11] | 364.252[11] |

| CH₃-CHO | ~88.5 | ~370 |

Note: The C-H bond in the aldehyde group is significantly weaker than a typical alkane C-H bond due to the influence of the adjacent C=O bond.[12]

Table 2: Rate Constants for Hydrogen Abstraction from Acetaldehyde

| Reactant Radical | Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Activation Energy (Ea) (kcal/mol) |

| H• | 298-500 | k = (2.23 ±0.39) x 10⁻¹¹ exp(-3300 ± 120 / 1.987T)[9] | 3.3 ± 0.12[9] |

| O(³P) | 298 | (2.9 ± 0.4) x 10¹¹ (in cm³ mol⁻¹ s⁻¹)[13] | 3.9 ± 0.5 (estimated)[13] |

| •OH | 298 | ~1.5 x 10⁻¹¹ | Negative |

| HO₂• | 600-1000 | ~1.71-2.60 times the values by Baulch et al.[10] | 12.0 - 21.7[10] |

Experimental Protocols

The study of the this compound, a transient species, requires specialized experimental techniques capable of high temporal resolution and sensitivity.

Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy is a powerful technique for the direct detection and characterization of radical species, including the this compound.[14][15][16]

Methodology:

-

Radical Generation: The this compound can be generated in situ by various methods. One common approach is the reaction of acetyl chloride with sodium atoms in a matrix at cryogenic temperatures (77 K) using a rotating cryostat.[14][15] Another method involves the γ-irradiation or UV photoionization of N-acetyl-proline in a glassy matrix at 77K.[17] In biological systems, acetaldehyde metabolism by enzymes like xanthine (B1682287) oxidase can produce acetyl radicals, which are then detected using spin-trapping agents.[18]

-

Spin Trapping (for in-solution or in-vivo studies): Due to the short lifetime of the this compound in solution, spin traps such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) or α-(4-pyridyl 1-oxide)-N-t-butylnitrone (POBN) are used to form a more stable radical adduct.[18]

-

ESR Measurement: The sample is placed in the resonant cavity of an ESR spectrometer. A magnetic field is swept while the sample is irradiated with a constant microwave frequency. The absorption of microwaves by the unpaired electron in the radical is detected and recorded as a spectrum.

-

Data Analysis: The resulting ESR spectrum provides information about the g-tensor and hyperfine coupling constants, which are characteristic of the radical's electronic structure and environment.[14][15] For the this compound, analysis of the hyperfine coupling to the methyl protons and ¹³C (in labeled samples) confirms its σ-type radical nature with the unpaired electron primarily located in an sp-hybridized orbital on the carbonyl carbon.[15]

Laser Flash Photolysis

Laser flash photolysis is a pump-probe technique used to study the kinetics of transient species generated by a short pulse of light.[19][20]

Methodology:

-

Sample Preparation: A solution or gas-phase sample of acetaldehyde, often diluted in an inert solvent or gas, is placed in a cuvette or reaction cell.[9]

-

Pump Pulse: The sample is irradiated with a short, intense laser pulse (the "pump" pulse) at a wavelength where acetaldehyde absorbs (e.g., 308 nm).[2][3] This initiates the photodissociation of acetaldehyde, generating acetyl radicals.

-

Probe Pulse: A second, weaker light pulse (the "probe" pulse) from a monitoring lamp or laser is passed through the sample at a specific time delay after the pump pulse.

-

Detection: The change in absorbance of the probe light is measured as a function of time using a fast detector like a photomultiplier tube connected to an oscilloscope. This allows for the monitoring of the formation and decay of the this compound.

-

Kinetic Analysis: By varying the time delay between the pump and probe pulses and by monitoring the absorbance at a wavelength specific to the this compound, the rate constants for its formation and subsequent reactions can be determined.[9]

Computational Chemistry

Theoretical calculations, such as ab initio and Density Functional Theory (DFT) methods, are employed to complement experimental studies by providing insights into the reaction mechanisms, energetics, and spectroscopic properties of the this compound.[1][21]

Methodology:

-

Model System Definition: The geometry of acetaldehyde and the this compound are defined in a computational chemistry software package.

-

Method and Basis Set Selection: An appropriate level of theory (e.g., B3LYP, CCSD(T)) and basis set (e.g., cc-pVTZ) are chosen based on the desired accuracy and computational cost.[1]

-

Geometry Optimization and Frequency Calculation: The geometries of the reactants, transition states, and products are optimized to find the minimum energy structures. Frequency calculations are performed to confirm that the optimized structures are true minima or transition states and to obtain zero-point vibrational energies.

-

Energy Profile Calculation: The energies of all species along the reaction coordinate are calculated to determine reaction enthalpies, activation barriers, and bond dissociation energies.[1]

-

Property Calculation: Other properties, such as vibrational frequencies for comparison with experimental spectroscopic data, can also be computed.

Visualizations

Reaction Pathways

Caption: Primary pathways for the formation of the this compound from acetaldehyde.

Experimental Workflow: Laser Flash Photolysis

Caption: A simplified workflow for studying this compound kinetics using laser flash photolysis.

Logical Relationship: this compound Characterization

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Photodissociation of acetaldehyde as a second example of the roaming mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. houston.chem.cornell.edu [houston.chem.cornell.edu]

- 4. Photodissociation of acetaldehyde as a second example of the roaming mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. Kinetics of Pyrolysis of acetaldehyde | PPTX [slideshare.net]

- 8. The pyrolysis of acetaldehyde follows this mechanism: \mathrm{CH_3CHO} \.. [askfilo.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. scispace.com [scispace.com]

- 11. echemi.com [echemi.com]

- 12. researchgate.net [researchgate.net]

- 13. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 14. E.s.r studies of the acetyl and benzoyl radicals - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 15. E.s.r studies of the acetyl and benzoyl radicals - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 16. Electron spin resonance spectrum of the this compound - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Radicals Formed in N-Acetyl-Proline by Electron Attachment: ESR Spectroscopy and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metabolism of acetaldehyde to methyl and acetyl radicals: in vitro and in vivo electron paramagnetic resonance spin-trapping studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Flash photolysis - Wikipedia [en.wikipedia.org]

- 20. Laser flash photolysis – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]

- 21. Reactions of this compound with Acetylene - A Computational Study -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]

The Thermodynamic Stability of the Acetyl Radical: A Core Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acetyl radical (CH₃CO•) is a pivotal short-lived intermediate in a multitude of chemical and biological processes, including atmospheric chemistry, combustion, and metabolic pathways. Its thermodynamic stability is a critical parameter that governs the kinetics and feasibility of these reactions. This technical guide provides a comprehensive overview of the thermodynamic stability of the this compound, presenting key quantitative data, detailing the experimental and computational methodologies used for its determination, and illustrating its primary reaction pathways.

Thermodynamic Properties of the this compound

The thermodynamic stability of a radical is primarily characterized by its heat of formation (ΔHf°) and the bond dissociation energies (BDEs) of its precursors and related molecules. A lower (more negative) heat of formation indicates greater stability. Similarly, a lower bond dissociation energy for a bond that breaks to form the radical suggests a more stable radical product.

Quantitative Thermodynamic Data

The following table summarizes the experimentally determined and computationally calculated thermodynamic properties of the this compound.

| Thermodynamic Parameter | Value | Method | Reference |

| Heat of Formation (ΔHf°) | |||

| ΔHf°₂₉₈(CH₃CO•) | -9.8 ± 1.8 kJ/mol | Threshold Photoelectron Photoion Coincidence (TPEPICO) | [1] |

| ΔHf°(CH₃CO•) | -0.28 ± 0.06 eV (~ -27 ± 6 kJ/mol) | Photoionization Mass Spectrometry | [2][3] |

| ΔHf°(CH₃CO•) | -12 ± 3 kJ/mol | Kinetic Methods | [4] |

| Bond Dissociation Energies (BDEs) | |||

| D₀(CH₃CO−H) | 3.69 ± 0.06 eV (~ 356 ± 6 kJ/mol) | Calculated from Thermodynamic Cycles | [2][3] |

| D₀(CH₃−CO) | 0.49 ± 0.03 eV (~ 47 ± 3 kJ/mol) | Photoionization Mass Spectrometry | [2][3] |

| D₀(CH₃CO−CH₃) | 3.34 ± 0.06 eV (~ 322 ± 6 kJ/mol) | Photoionization Mass Spectrometry | [2][3] |

| D₀(CH₃CO−COCH₃) | 2.84 ± 0.06 eV (~ 274 ± 6 kJ/mol) | Photoionization Mass Spectrometry | [2][3] |

Experimental and Computational Methodologies

The determination of the thermodynamic properties of transient species like the this compound requires sophisticated experimental and computational techniques.

Photoionization Mass Spectrometry (PIMS)

Photoionization mass spectrometry is a powerful technique for determining the bond dissociation energies of molecules.[2][3]

Experimental Protocol:

-

Sample Introduction: The precursor molecule (e.g., acetone (B3395972) or biacetyl) is introduced into a high-vacuum chamber.

-

Photoionization: The sample is irradiated with a tunable monochromatic vacuum ultraviolet (VUV) light source. The energy of the photons is precisely controlled.

-

Ion Detection: As the photon energy is increased, it will eventually reach the threshold for ionization and fragmentation of the precursor molecule, producing the acetyl cation (CH₃CO⁺).

-

Appearance Potential Measurement: The minimum energy required to form the fragment ion is known as the appearance potential. This is measured by monitoring the ion signal as a function of photon energy.

-

Thermodynamic Calculation: The bond dissociation energy is then calculated using a thermodynamic cycle that incorporates the measured appearance potential and the known heats of formation of the other species in the reaction.

Threshold Photoelectron Photoion Coincidence (TPEPICO) Spectroscopy

TPEPICO is a refined photoionization technique that provides highly accurate thermochemical data by measuring the onset of dissociation at 0 K with high precision.[1]

Experimental Protocol:

-

Sample Introduction and Ionization: A gaseous sample of the precursor molecule (e.g., butanedione) is introduced into the instrument and ionized by a tunable light source.

-

Threshold Electron Detection: Only electrons with near-zero kinetic energy (threshold electrons) are detected. This is achieved using velocity focusing techniques.

-

Coincidence Measurement: The threshold electrons are detected in coincidence with their corresponding photoions.

-

Time-of-Flight Mass Spectrometry: The mass-to-charge ratio of the ions is determined using a time-of-flight (TOF) mass spectrometer.

-

Data Analysis: By scanning the photon energy, the dissociation onset for the formation of the this compound can be precisely determined. This, combined with the known heats of formation of the other products, allows for a very accurate calculation of the heat of formation of the this compound.[1]

Computational Chemistry

Ab initio and density functional theory (DFT) calculations are invaluable for complementing experimental studies and for providing theoretical insights into the stability of radicals.[5][6][7]

Methodology:

-

Geometry Optimization: The three-dimensional structure of the this compound and related molecules is optimized to find the lowest energy conformation.

-

Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energies and thermal corrections.

-

Energy Calculations: High-level theoretical methods, such as G3 or CBS-4M, are used to calculate the electronic energies of the species involved in a reaction.[6]

-

Thermochemical Calculations: The calculated electronic energies, combined with the thermal corrections, are used to determine the heats of formation and bond dissociation energies. Isodesmic reactions, which conserve the number and types of bonds, are often employed to improve the accuracy of the calculated values.[5]

Key Reaction Pathways of the this compound

The this compound is a key intermediate in various reaction mechanisms. Its formation and subsequent reactions are critical to understanding the overall chemical transformation.

Formation of the this compound

The this compound can be generated through several pathways, most notably via hydrogen abstraction from aldehydes or through the Norrish Type I cleavage of carbonyl compounds.[8][9]

Figure 1. Formation of the this compound via hydrogen abstraction from acetaldehyde by an oxidative radical.

Figure 2. Formation of acetyl radicals from the photolysis of a diketone (Norrish Type I reaction).

Reactions of the this compound

Under oxic conditions, the this compound reacts rapidly with molecular oxygen to form the acetylperoxyl radical, a key species in atmospheric and combustion chemistry.[5][9]

Figure 3. Reaction of the this compound with molecular oxygen to form the acetylperoxyl radical.

Conclusion

The thermodynamic stability of the this compound is a well-characterized yet complex subject, with data derived from a combination of advanced experimental and computational methods. The heat of formation and bond dissociation energies presented in this guide provide a solid foundation for understanding and predicting the behavior of the this compound in various chemical environments. The detailed experimental protocols and reaction pathway diagrams offer valuable insights for researchers and professionals in fields ranging from fundamental chemistry to drug development. A thorough understanding of the thermodynamic properties of this key intermediate is essential for the design of new synthetic routes, the development of more accurate atmospheric and combustion models, and the elucidation of biochemical mechanisms.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. This compound [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. Homolytic bond dissociation energies associated with acyl radicals and electron demands of acyl groups - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]